4-(4-(4-Methoxyphenyl)thiophen-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
4-(4-(4-Methoxyphenyl)thiophen-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(4-Methoxyphenyl)thiophen-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenylthiophene with a suitable quinoline derivative under controlled conditions. The reaction may require catalysts such as Lewis acids and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it into corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for synthesizing more complex molecules and exploring new reaction mechanisms.
Biology
Biologically, the compound may exhibit interesting pharmacological activities, making it a candidate for drug development. Its interactions with biological targets can be studied to understand its potential therapeutic effects.
Medicine
In medicine, derivatives of this compound could be explored for their potential as anti-inflammatory, antimicrobial, or anticancer agents. Research may focus on optimizing its structure to enhance its efficacy and reduce toxicity.
Industry
Industrially, the compound can be used in the development of new materials, such as organic semiconductors or corrosion inhibitors. Its unique properties make it valuable in various applications.
Mechanism of Action
The mechanism of action of 4-(4-(4-Methoxyphenyl)thiophen-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to physiological effects. The pathways involved could include inhibition of specific enzymes or activation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- **4-(4-Methoxyphenyl)thiophen-2-yl)methanol
- **4-(4-Fluorophenyl)thiophen-2-yl)methanol
- **4-(4-Bromophenyl)thiophen-2-yl)methanol
Uniqueness
Compared to similar compounds, 4-(4-(4-Methoxyphenyl)thiophen-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile stands out due to its unique combination of functional groups and structural complexity
Properties
CAS No. |
853328-36-6 |
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Molecular Formula |
C24H24N2O2S |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
4-[4-(4-methoxyphenyl)thiophen-2-yl]-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C24H24N2O2S/c1-14-18(12-25)22(23-19(26-14)10-24(2,3)11-20(23)27)21-9-16(13-29-21)15-5-7-17(28-4)8-6-15/h5-9,13,22,26H,10-11H2,1-4H3 |
InChI Key |
GTKGXPUDEQAXHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CS3)C4=CC=C(C=C4)OC)C#N |
Origin of Product |
United States |
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